
6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Acid-catalyzed cyclization: This involves the cyclization of compounds containing carbonyl groups by dehydration.
Palladium or platinum-catalyzed ring closure: This method uses an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation of activated methylene: This follows Dieckmann reaction conditions or involves ketene intermediate cyclization.
Intramolecular Friedel–Crafts reaction: This is another method for constructing the benzofuran ring.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include microwave-assisted synthesis and the use of catalytic quantities of palladium or platinum .
Analyse Chemischer Reaktionen
Types of Reactions
6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as manganese dioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium or platinum for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzylic alcohols can yield corresponding aldehydes or ketones .
Wissenschaftliche Forschungsanwendungen
6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as a lead compound in drug development.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of tumor growth or bacterial proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Benzofuran-2-carboxylic acid
- 6-tert-butyl-N-(pyridin-4-ylmethylideneamino)-2,3-dihydro-1,4-benzodioxin-3-carboxamide
Uniqueness
6-Tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific tert-butyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its stability and potentially increase its efficacy in various applications .
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
6-tert-butyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-6,10H,7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
CMCAXDDFFYAUIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


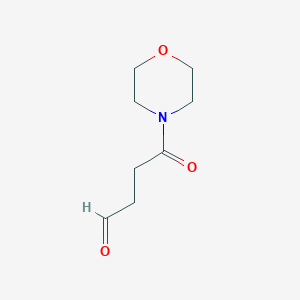
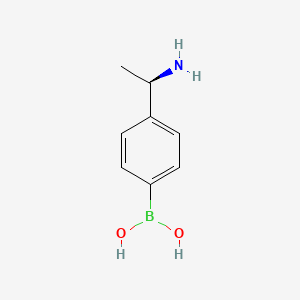
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
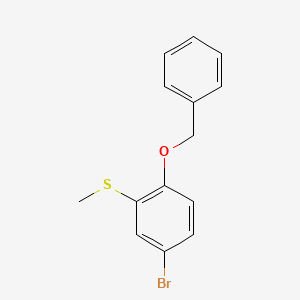
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
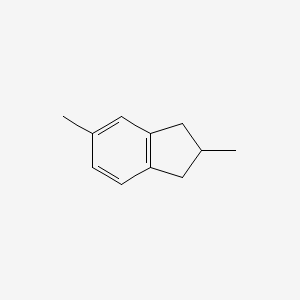
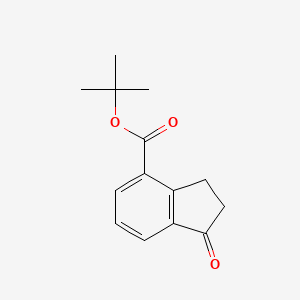
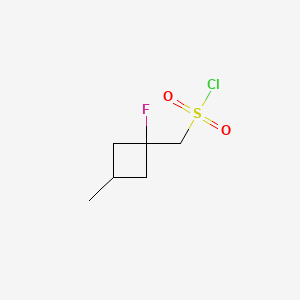


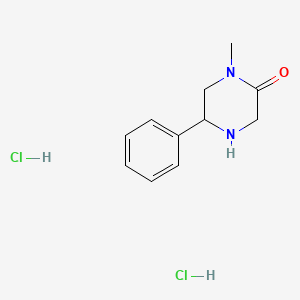

![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
